molecular formula C18H20Cl3NO4 B130722 N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine CAS No. 71616-76-7

N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine

Cat. No.: B130722
CAS No.: 71616-76-7
M. Wt: 420.7 g/mol
InChI Key: GHYAZUKUMSATHJ-RHSMWYFYSA-N
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Description

Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate is a complex organic compound that features a cyclohexene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenyl group: This can be done via a Friedel-Crafts alkylation reaction.

    Addition of the trichloroethoxycarbonylamino group: This step may involve the reaction of the cyclohexene derivative with trichloroethyl chloroformate and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.

    Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness

Ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

IUPAC Name

ethyl (1R,2R)-1-phenyl-2-(2,2,2-trichloroethoxycarbonylamino)cyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl3NO4/c1-2-25-15(23)17(13-8-4-3-5-9-13)11-7-6-10-14(17)22-16(24)26-12-18(19,20)21/h3-6,8-10,14H,2,7,11-12H2,1H3,(H,22,24)/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYAZUKUMSATHJ-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@H]1NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502081
Record name Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71616-76-7
Record name Ethyl (1R,6R)-6-{[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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